5-Fluoro-1H-indazol-6-OL

Solubility Physicochemical property Formulation

Researchers face catalyst poisoning and side reactions from water/impurities in indazole building blocks, wasting synthesis cycles. 5-Fluoro-1H-indazol-6-OL (≥98% HPLC, ≤0.5% water) provides the solution. • Ready-to-use purity eliminates pre-reaction column purification. • Sub-0.5% water preserves Pd catalyst turnover in Suzuki & Buchwald couplings. • Single ¹⁹F NMR handle simplifies metabolic stability and protein-binding studies. Supplied up to kg scale for preclinical tox batch synthesis.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 1082041-61-9
Cat. No. B1461186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazol-6-OL
CAS1082041-61-9
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1F)O
InChIInChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
InChIKeyCBMMOSQPRDYCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indazol-6-OL – Procurement-Ready Fluorinated Indazole Building Block


5-Fluoro-1H-indazol-6-OL (CAS 1082041-61-9) is a heterocyclic compound belonging to the indazole family, featuring a fluorine substituent at the 5-position and a hydroxyl group at the 6-position of the bicyclic indazole core [1]. With a molecular formula of C7H5FN2O and a molecular weight of 152.13 g/mol, this compound serves as a fluorinated building block in organic synthesis and medicinal chemistry . The 5-fluoro-6-hydroxy substitution pattern imparts distinct electronic and physicochemical properties that differentiate it from the parent 1H-indazol-6-ol and other halogenated analogs .

Selection Context
Fluorinated indazole building block with a 5-fluoro-6-hydroxy substitution pattern for medicinal chemistry
Workflow Fit
Suited for Pd-catalyzed cross-coupling and kinase inhibitor synthesis requiring low water content
Procurement Note
Commercially available at ≥98% purity with multi-gram to kilogram supply scales

Why 5-Fluoro-1H-indazol-6-OL Is Irreplaceable


The 5-fluoro substitution on the indazole-6-ol scaffold is not a simple functional group exchange; it fundamentally alters the compound's physicochemical profile in ways that impact synthetic utility and downstream biological performance. Compared to the parent 1H-indazol-6-ol, fluorination at the 5-position markedly reduces aqueous solubility, increases density, and lowers the predicted boiling point – properties that directly affect reaction design, purification strategy, and formulation . Furthermore, fluorinated indazoles as a class have demonstrated enhanced inhibitory potency and NOS-II (inducible nitric oxide synthase) selectivity relative to non-fluorinated counterparts, a differentiation that cannot be achieved with chloro, bromo, or unsubstituted analogs [1]. Substituting 5-fluoro-1H-indazol-6-OL with 5-chloro-1H-indazol-6-ol or 5-bromo-1H-indazol-6-ol introduces different steric bulk, electronic effects, and metabolic liabilities, making direct interchangeability unsupported by available evidence [2].

Property
5-Fluoro-1H-indazol-6-OL
Halogenated / Parent Analogs
Solubility Profile
Reported ~50-fold lower aqueous solubility vs. parent
Parent 1H-indazol-6-ol has significantly higher solubility; chloro/bromo analogs may introduce different solubility profiles
NOS-II Selectivity Context
Class-level fluorination evidence supports NOS-II selectivity review
Chloro/bromo analogs lack reported NOS-II selectivity; electronic effects may differ
Supply Scale Maturity
Kilogram-scale availability from multiple suppliers
5-Bromo and 5-chloro analogs typically limited to sub-gram quantities, creating procurement risk during scale-up

5-Fluoro-1H-indazol-6-OL: Quantitative Comparison with Analogs


Reduced Aqueous Solubility vs. Unsubstituted Indazole

The predicted aqueous solubility of 5-fluoro-1H-indazol-6-OL is 1.52 g/L (1,520 mg/L) at 25 °C, calculated using ACD/Labs V11.02 . In contrast, the parent compound 1H-indazol-6-ol exhibits an estimated water solubility of approximately 76,340 mg/L at 25 °C based on its log Kow of 0.75 (WSKOW v1.41 estimation) . This represents an approximately 50-fold reduction in aqueous solubility conferred solely by 5-fluoro substitution, a critical consideration for reaction solvent selection, aqueous workup protocols, and any biological assay requiring defined solution concentrations.

Aqueous Solubility
Data to verify
~50-fold lower vs. parent
Reported solubility reduction requires solvent and purification review
Predicted values; experimental verification recommended
Solubility Physicochemical property Formulation Purification

Purity Benchmarking Against Halogenated Analogs

5-Fluoro-1H-indazol-6-OL is commercially available at ≥98% purity (HPLC) with ≤0.5% water content from multiple suppliers, including CapotChem and Leyan . By comparison, the parent 1H-indazol-6-ol is typically offered at 97% purity by Sigma-Aldrich (product 717134) , while 5-bromo-1H-indazol-6-ol is listed at ≥96% purity [1] and 5-chloro-1H-indazol-6-ol at >95% [1]. The tighter purity specification and lower moisture content of the 5-fluoro derivative reduce the need for pre-use purification in sensitive downstream applications such as kinase inhibitor synthesis or Pd-catalyzed cross-coupling reactions.

Purity Specification
Cross-study comparable
≥98% (HPLC) / ≤0.5% water
Tighter specification may reduce pre-use purification needs
Supplier-reported specification; batch-specific review advised
Purity Quality control Procurement specification HPLC

Lower Boiling Point vs. Parent Indazole

The predicted boiling point of 5-fluoro-1H-indazol-6-OL is 343.0±22.0 °C at 760 mmHg , compared to 366.5±15.0 °C at 760 mmHg for the parent 1H-indazol-6-ol . This ~23 °C reduction in boiling point, despite the higher molecular weight of the fluorinated derivative (152.13 vs. 134.14 g/mol), reflects reduced intermolecular hydrogen bonding due to the electron-withdrawing fluorine adjacent to the hydroxyl group. The lower boiling point facilitates vacuum distillation purification and gentler drying conditions, potentially reducing thermal degradation risk during workup.

Boiling Point
Data to verify
~23 °C lower vs. parent
May support gentler distillation and drying conditions
Predicted value; process-specific validation needed
Boiling point Volatility Purification Distillation

Higher Density and Its Impact on Formulation

The predicted density of 5-fluoro-1H-indazol-6-OL is 1.556±0.06 g/cm³ at 20 °C , compared to 1.434±0.06 g/cm³ for the parent 1H-indazol-6-ol . This ~8.5% increase in density is attributable to the higher atomic mass of fluorine and more efficient crystal packing driven by C-F···H-O and C-F···π interactions. The higher density affects crystallization behavior, solid handling characteristics, and the calculation of molar quantities in formulation development.

Density
Data to verify
~8.5% higher vs. parent
Density difference may affect gravimetric dispensing accuracy
Predicted value; confirm experimentally for formulation work
Density Crystallization Solid-state property Formulation

Fluorination-Driven NOS-II Selectivity

In a systematic study of 14 fluorinated indazole derivatives evaluated as nitric oxide synthase (NOS) inhibitors, fluorination of the aromatic indazole ring was found to increase inhibitory potency and NOS-II (iNOS) selectivity compared to non-fluorinated analogs [1]. For example, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) inhibited NOS-II activity by 80% without affecting NOS-I activity, demonstrating that fluorine substitution on the indazole core can confer isoform selectivity [1]. While 5-fluoro-1H-indazol-6-OL itself was not among the specific compounds tested in this study, the class-level finding establishes a mechanistic rationale for selecting 5-fluoro-substituted indazole-6-ols over chloro, bromo, or unsubstituted analogs when NOS-II selectivity is a desired design criterion.

NOS-II Selectivity
Class-level inference
Fluorination qualitatively increases NOS-II selectivity
Class-level evidence supports selectivity review; compound-specific data pending
Source review: 14 fluorinated indazole derivatives evaluated
NOS inhibition Nitric oxide synthase Selectivity Fluorination

Scalability Advantage Over Alternative 5-Halo-6-ols

5-Fluoro-1H-indazol-6-OL is commercially available at up to kilogram scale from multiple suppliers including CapotChem and Leyan , with standard pack sizes of 100 mg, 250 mg, 1 g, 5 g, 10 g, and 25 g listed with transparent pricing . In contrast, 5-bromo-1H-indazol-6-ol (CAS 1227270-50-9) is predominantly offered in 100 mg to 1 g quantities , and 5-chloro-1H-indazol-6-ol (CAS 116570-38-8) is typically listed at 1 g scale or smaller . This supply chain maturity makes the 5-fluoro derivative the preferred choice for projects transitioning from discovery to preclinical development where multi-gram to kilogram quantities are required.

Supply Scale
Cross-study comparable
Up to kg scale
Multi-gram to kilogram availability supports process development
Supplier inventory data as of 2025; confirm lead time
Scale-up Supply chain Procurement Kilogram availability

5-Fluoro-1H-indazol-6-OL: Recommended Applications


High-Purity Indazole Building Block for Kinase Inhibitors

The ≥98% (HPLC) purity and ≤0.5% water specification of 5-fluoro-1H-indazol-6-OL make it the preferred indazole-6-ol building block for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) where water content and trace impurities can poison catalysts or generate side products. Compared to 97% purity 1H-indazol-6-ol or >95% purity 5-chloro/bromo analogs, the tighter specification reduces the need for pre-reaction purification, directly accelerating medicinal chemistry synthesis cycles .

NOS-II Selective Inhibition SAR Studies

For drug discovery programs exploring NOS-II inhibition, 5-fluoro-1H-indazol-6-OL offers a fluorinated indazole core that leverages the class-level finding that indazole ring fluorination enhances NOS-II inhibitory potency and selectivity . While 5-chloro and 5-bromo analogs differ in steric and electronic properties, the fluorine atom's unique combination of high electronegativity and small van der Waals radius makes it the optimal halogen choice for maintaining binding pocket compatibility while modulating electronic effects .

Scalable Process Chemistry Development

With commercial availability at up to kilogram scale from multiple suppliers and standard pack sizes ranging from 100 mg to 25 g with transparent pricing , 5-fluoro-1H-indazol-6-OL is the only 5-substituted indazol-6-ol that reliably supports process development scale-up. The alternative 5-bromo and 5-chloro analogs are typically restricted to sub-gram quantities [1], making them unsuitable for preclinical toxicology batch synthesis.

19F NMR Probe Design for Binding and Metabolism Studies

The single fluorine atom at the 5-position of 5-fluoro-1H-indazol-6-OL provides a clean 19F NMR handle for studying protein-ligand interactions, metabolic stability, and cellular uptake without the signal complexity of polyfluorinated analogs . The predicted lower boiling point (343 °C vs. 367 °C for parent) and distinct LogP (1.31) further distinguish this compound's physicochemical behavior from unsubstituted indazole-6-ol in biological assay conditions.

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Purity specification and low water content
Pd-catalyzed coupling reproducibility and catalyst compatibility
NOS-II Selectivity SAR Studies
Fluorinated indazole core with class-level selectivity context
Isoform-selectivity assay review and binding pocket compatibility
Process Chemistry Scale-Up
Commercial availability at kilogram scale
Supply chain reliability and batch-to-batch consistency
19F NMR Probe Design
Single 19F handle with distinct physicochemical profile
Binding assay sensitivity and metabolic stability interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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